molecular formula C22H22F2N4O2 B2684264 N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251630-77-9

N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2684264
CAS No.: 1251630-77-9
M. Wt: 412.441
InChI Key: CTABCGDSGRBKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,2,4-oxadiazole heterocycle, a structural motif present in various pharmacologically active substances, linked to a piperidine ring and a difluorophenyl acetamide group. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to fine-tune a compound's properties, such as its metabolic stability and membrane permeability . Compounds with structural similarities, particularly those containing the 1,2,4-oxadiazole and acetamide motifs, have been investigated in preclinical research for their potential interaction with the central nervous system. Some related molecules have shown promise in animal models of epilepsy, such as the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent the spread of seizure activity . The mechanism of action for such compounds may involve binding to neuronal voltage-sensitive sodium channels, a known target for several anticonvulsant drugs . Researchers can leverage this compound as a key intermediate or reference standard in their projects. It is strictly for research applications in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-14-2-4-15(5-3-14)21-26-22(30-27-21)16-8-10-28(11-9-16)13-20(29)25-19-12-17(23)6-7-18(19)24/h2-7,12,16H,8-11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTABCGDSGRBKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound that incorporates both piperidine and oxadiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H21F2N3O\text{C}_{20}\text{H}_{21}\text{F}_{2}\text{N}_{3}\text{O}

The biological activity of compounds featuring oxadiazole and piperidine structures often involves interactions with various biological targets, including enzymes and receptors. These interactions can lead to significant pharmacological effects such as anti-inflammatory, anticancer, and antimicrobial activities.

1. Anticancer Activity

Research indicates that oxadiazole derivatives exhibit potent anticancer properties. For instance, derivatives related to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In a study evaluating similar oxadiazole compounds, IC50 values were reported as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

2. Anti-inflammatory Activity

Compounds containing the oxadiazole ring have demonstrated anti-inflammatory effects through inhibition of cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory process. This suggests that this compound may also exhibit similar properties.

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in several studies. Related piperidine and oxadiazole derivatives have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A recent study synthesized various oxadiazole derivatives and evaluated their anticancer activities against a panel of human tumor cell lines. The most active derivative exhibited an IC50 value of 1.143 µM against renal cancer cells . This highlights the importance of structural modifications in enhancing anticancer potency.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of synthesized compounds similar to this compound. The study reported strong inhibition against urease with IC50 values ranging from 1.13 µM to 6.28 µM for various derivatives . Such findings suggest therapeutic applications in conditions like kidney stones where urease plays a significant role.

Data Table: Biological Activity Overview

Biological ActivityTarget/PathwayIC50 Value (µM)Reference
AnticancerOvarian Cancer (OVXF 899)2.76
AnticancerMesothelioma (PXF 1752)9.27
Anti-inflammatoryCOX InhibitionNot specifiedGeneral findings
AntimicrobialSalmonella typhiModerate
Urease InhibitionUrease1.13 - 6.28

Comparison with Similar Compounds

Anti-Exudative Acetamide Derivatives ()

A series of 21 acetamide derivatives (3.1–3.21) with anti-exudative activity were evaluated at 10 mg/kg, demonstrating efficacy comparable to diclofenac sodium (8 mg/kg) . These compounds share the acetamide backbone but incorporate a 1,2,4-triazole-(4H) core substituted with a furan-2-yl group. Key distinctions include:

  • Structural Differences : The target compound replaces the triazole-sulfanyl group with a 1,2,4-oxadiazole-piperidine system. The oxadiazole’s higher aromaticity and metabolic stability may confer prolonged activity compared to triazole derivatives.
  • Activity Implications : While the triazole derivatives showed anti-exudative effects, the target compound’s piperidine moiety could enhance CNS penetration or modulate receptor selectivity due to increased lipophilicity from the 4-methylphenyl group.

Table 1: Comparison with Anti-Exudative Acetamides

Feature Target Compound Acetamides 3.1–3.21 ()
Core Structure 1,2,4-oxadiazole + piperidine 1,2,4-triazole-(4H) + sulfanyl
Key Substituents 4-methylphenyl, 2,5-difluorophenyl Furan-2-yl, amino
Bioactivity (Dose) Not reported Anti-exudative (10 mg/kg)

Thiazole-Based Acetamide ()

The compound N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide shares a piperidine-acetamide framework but differs in its heterocyclic core (thiazole vs. oxadiazole) and substituents (sulfonyl group vs. methylphenyl) .

  • Pharmacokinetic Implications : The sulfonyl group in ’s compound may increase solubility but reduce blood-brain barrier permeability compared to the target compound’s lipophilic 4-methylphenyl group.
  • Target Selectivity : Thiazole rings often interact with kinases or ion channels, whereas oxadiazoles are linked to protease or GPCR modulation. This suggests divergent therapeutic applications.

Table 2: Structural and Functional Comparison

Feature Target Compound Thiazole-Based Compound ()
Heterocyclic Core 1,2,4-oxadiazole 1,3-thiazole
Key Functional Groups 4-methylphenyl, difluorophenyl Sulfonyl, pyridine
Potential Targets Proteases, GPCRs Kinases, ion channels

Research Findings and Gaps

  • Anti-Exudative Potential: While the target compound’s structural analogs (e.g., triazole-acetamides) show anti-inflammatory activity, empirical data on its efficacy are lacking. The oxadiazole-piperidine system may enhance duration of action, but direct comparisons are needed.
  • Metabolic Stability: The 2,5-difluorophenyl group likely reduces oxidative metabolism compared to non-fluorinated analogs, a hypothesis supported by studies on fluorinated pharmaceuticals .
  • Synthetic Feasibility : The compound’s complexity (e.g., oxadiazole ring synthesis) may pose challenges in large-scale production compared to simpler triazole derivatives.

Q & A

Q. Key Optimization Parameters :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Maintain 80–110°C for oxadiazole formation to avoid side reactions .
  • Catalyst use : Palladium or copper catalysts improve coupling reaction yields .

How should researchers analyze structural contradictions in spectroscopic data (e.g., NMR, MS)?

Basic Research Question
Discrepancies in NMR assignments (e.g., oxadiazole proton shifts) can arise due to:

  • Tautomeric equilibria : Oxadiazole rings may exhibit keto-enol tautomerism, altering peak positions .
  • Piperidine conformation : Chair vs. boat conformations influence splitting patterns in 1H^1H-NMR .

Q. Resolution Strategies :

  • 2D NMR (COSY, HSQC) : Confirm through-bond correlations for ambiguous protons .
  • High-resolution MS : Verify molecular ion clusters to distinguish isotopic patterns from impurities .

What strategies are recommended for evaluating stability under varying pH and light conditions?

Basic Research Question
Methodology :

pH stability :

  • Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours.
  • Monitor degradation via HPLC; instability is common in strongly acidic/basic conditions .

Photostability :

  • Expose to UV (254 nm) and visible light for 48 hours.
  • Use amber glassware and inert atmospheres to mitigate photooxidation .

How can SAR studies elucidate the role of difluorophenyl and oxadiazole groups in target binding?

Advanced Research Question
Design Framework :

  • Analog synthesis : Replace difluorophenyl with chloro/methoxy variants to assess electronic effects .
  • Oxadiazole modifications : Introduce methyl or trifluoromethyl groups to evaluate steric vs. electronic contributions .

Q. Key Findings from Analogs :

ModificationBiological Activity TrendReference
4-Fluorophenyl oxadiazoleEnhanced kinase inhibition
4-Methylphenyl oxadiazoleReduced solubility, higher LogP

What computational methods predict the compound’s interactions with biological targets?

Advanced Research Question
Integrated Workflow :

Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets .

DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties .

MD simulations : Validate binding stability over 100 ns trajectories .

Q. Experimental Validation :

  • Compare computational binding scores with IC₅₀ values from enzymatic assays .

What experimental design frameworks optimize multi-step synthesis protocols?

Advanced Research Question
Design of Experiments (DoE) :

  • Variables : Temperature, catalyst loading, solvent ratio .
  • Response surface modeling : Identify interactions between parameters using central composite design .

Case Study :
A 3-step synthesis optimized via DoE achieved 68% overall yield (vs. 42% with one-factor-at-a-time) .

How can discrepancies between in vitro and in vivo efficacy data be resolved?

Advanced Research Question
Root Causes :

  • Poor bioavailability : LogP >5 reduces aqueous solubility .
  • Metabolic instability : CYP450-mediated oxidation of the oxadiazole ring .

Q. Mitigation Strategies :

  • Prodrug design : Introduce phosphate esters to enhance solubility .
  • Microsomal stability assays : Screen for metabolic hotspots using liver microsomes .

What are best practices for derivatizing acetamide and oxadiazole moieties?

Advanced Research Question
Functionalization Approaches :

Acetamide :

  • Replace with sulfonamides for improved target selectivity .

Oxadiazole :

  • Introduce pyridyl substituents to enhance π-π stacking .

Q. Synthetic Tips :

  • Use Zeolite catalysts for regioselective substitutions .
  • Monitor reaction progress via TLC to minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.